molecular formula C21H27K2N7O14P2 B009925 beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt CAS No. 104809-32-7

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Cat. No.: B009925
CAS No.: 104809-32-7
M. Wt: 741.6 g/mol
InChI Key: UMJWDCRRGAZCFU-WUEGHLCSSA-L
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Description

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is a useful research compound. Its molecular formula is C21H27K2N7O14P2 and its molecular weight is 741.6 g/mol. The purity is usually 95%.
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Biological Activity

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH) is a crucial coenzyme in cellular metabolism, playing significant roles in various biological processes, including energy production, redox reactions, and signaling pathways. This article delves into the biological activity of NADH, supported by data tables, case studies, and detailed research findings.

Overview of NADH

NADH is the reduced form of NAD+, a coenzyme that exists as a redox pair, participating in numerous enzyme-catalyzed oxidation-reduction reactions. It is essential for ATP production through oxidative phosphorylation and serves as a substrate for various enzymes involved in metabolic pathways. Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions and is a precursor for cyclic ADP-ribose synthesis.

PropertyValue
Chemical FormulaC21H27N7O14P2
Molecular Weight709.41 g/mol
SolubilitySoluble in water
AppearanceWhite to yellow powder

Energy Metabolism

NADH is pivotal in the electron transport chain (ETC), where it donates electrons to complex I, facilitating ATP synthesis. Studies have shown that supplementation with NADH can enhance ATP levels in cardiomyocytes, indicating its role in improving energy metabolism under stress conditions.

  • Case Study : A study on guinea pig ventricular cardiomyocytes demonstrated that NADH supplementation significantly increased intracellular ATP levels from 35.4 ± 2.57 nmol/mg protein (control) to 45.6 ± 1.88 nmol/mg protein (NADH treated), highlighting its potential to boost energy availability during metabolic stress .

Antioxidant Activity

NADH exhibits antioxidant properties by regenerating other antioxidants and reducing oxidative stress. It plays a role in maintaining cellular redox balance.

  • Research Finding : NADH has been shown to reduce reactive oxygen species (ROS) levels in various cell types, contributing to cellular protection against oxidative damage .

Regulation of Ion Channels

NADH influences ion channel activity, particularly chloride channels such as ClC-1. This regulation affects membrane excitability and muscle function.

  • Research Insight : NAD+ was found to inhibit ClC-1 channels, suggesting a mechanism through which NAD+ modulates muscle excitability and could be relevant in conditions like congenital myotonia .

Cognitive Function

Research has explored NADH's potential benefits in cognitive health, particularly concerning neurodegenerative diseases such as Alzheimer's.

  • Case Study : An open-label study reported that treatment with 10 mg/day of NADH disodium salt improved cognitive function in Alzheimer's patients over 8-12 weeks. However, subsequent studies failed to replicate these findings consistently .

Metabolic Disorders

NADH supplementation has been investigated for its role in managing metabolic disorders such as diabetes and obesity.

  • Clinical Trial : In diabetic models, NADH administration improved insulin sensitivity and glucose metabolism, suggesting its potential as an adjunct therapy for diabetes management .

Properties

CAS No.

104809-32-7

Molecular Formula

C21H27K2N7O14P2

Molecular Weight

741.6 g/mol

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

UMJWDCRRGAZCFU-WUEGHLCSSA-L

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
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beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
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beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
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beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
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beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Reactant of Route 6
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

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